Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Catalog No.
S12075172
CAS No.
M.F
C25H31NO4S
M. Wt
441.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6...

Product Name

Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

IUPAC Name

ethyl 2-[[2-(4-cyclohexylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C25H31NO4S

Molecular Weight

441.6 g/mol

InChI

InChI=1S/C25H31NO4S/c1-2-29-25(28)23-20-10-6-7-11-21(20)31-24(23)26-22(27)16-30-19-14-12-18(13-15-19)17-8-4-3-5-9-17/h12-15,17H,2-11,16H2,1H3,(H,26,27)

InChI Key

BUHXKMKJOIWRPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)C4CCCCC4

Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structure that incorporates both a benzothiophene moiety and a cyclohexylphenoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. The molecular formula of this compound is C25H31NO4SC_{25}H_{31}NO_4S, and it possesses a molecular weight of approximately 441.59 g/mol .

The chemical reactivity of Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be attributed to functional groups present in its structure. Key reactions may include:

  • Acylation Reactions: The acetyl group can undergo nucleophilic substitution or acylation with amines or alcohols.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction Reactions: The carbonyl functionalities can be reduced using reducing agents like lithium aluminum hydride.

These reactions are significant for the synthesis of derivatives that may enhance biological activity or improve pharmacokinetic properties.

Preliminary studies have indicated that compounds similar to Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit various biological activities including analgesic and anti-inflammatory effects. For instance, derivatives of related benzothiophene compounds have shown promising results in pain relief models in animal studies . The specific biological activities of this compound warrant further investigation through in vitro and in vivo assays to elucidate its pharmacological profile.

The synthesis of Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves several steps:

  • Formation of Benzothiophene Derivative: Starting from commercially available precursors, the benzothiophene core is synthesized through cyclization reactions.
  • Acetylation: The benzothiophene derivative is then reacted with 4-cyclohexylphenol to introduce the phenoxyacetyl group.
  • Esterification: Finally, the carboxylic acid group is converted to an ester using ethyl alcohol and an acid catalyst.

Each step must be optimized for yield and purity to ensure the final product's efficacy for biological testing.

Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate holds potential applications in:

  • Pharmaceutical Development: As a candidate for new analgesics or anti-inflammatory drugs.
  • Chemical Biology: As a tool compound for studying biological pathways involving benzothiophenes.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate interacts with biological targets. This includes:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Research: Investigating how the compound exerts its effects at the molecular level.
  • Toxicology Assessments: Evaluating potential side effects or toxicological profiles through cell viability assays and animal models.

These studies will provide insights into the therapeutic potential and safety profile of the compound.

Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shares structural similarities with several other compounds. Below are a few examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateBenzothiophene coreLacks phenoxy substituent
Isopropyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydrobenzothiopheneContains iodine substituentDifferent halogen substituent affects reactivity
Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiopheneCyclopenta structureVariation in ring structure alters properties

These comparisons highlight the uniqueness of Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate due to its specific functional groups and structural configuration that may confer distinct biological activities not found in its analogs.

The compound is classified as a benzothiophene derivative, featuring a tetrahydrobenzo[b]thiophene core substituted at positions 2 and 3. The systematic IUPAC name, ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects its structural components:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene ring system (positions 1–7).
  • An ethyl carboxylate group at position 3.
  • A 2-[(4-cyclohexylphenoxy)acetamido] substituent at position 2.

Its molecular formula is C25H31NO4S, with a molecular weight of 441.59 g/mol. The SMILES notation (O=C(C1=C(NC(OCC)=O)SC(C2=CC=C(C3CCCCC3)C=C2)=C1C)OCC) and InChIKey (BUHXKMKJOIWRPS-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.

PropertyValue
Molecular FormulaC25H31NO4S
Molecular Weight441.59 g/mol
SMILESO=C(C1=C(NC(OCC)=O)SC(C2=CC=C(C3CCCCC3)C=C2)=C1C)OCC
InChIKeyBUHXKMKJOIWRPS-UHFFFAOYSA-N
Boiling PointNot reported
Storage Conditions2–8°C in a sealed, dark container

Historical Development in Heterocyclic Chemistry

Benzothiophene scaffolds have been pivotal in drug discovery since the mid-20th century, with early applications in dyes and antipsychotics. The incorporation of tetrahydrobenzo[b]thiophene motifs, as seen in this compound, emerged more recently to enhance metabolic stability and bioavailability. For instance, raloxifene (a benzothiophene-based selective estrogen receptor modulator) validated the therapeutic potential of this scaffold. The addition of a 4-cyclohexylphenoxy group in the current compound represents a strategic modification to optimize receptor binding and pharmacokinetic properties.

Academic Significance in Medicinal Chemistry Research

This compound exemplifies the convergence of structure-activity relationship (SAR) optimization and fragment-based drug design. Its acylamido and phenoxy substituents are hypothesized to engage in hydrogen bonding and hydrophobic interactions with biological targets, such as cyclooxygenase (COX) enzymes or G-protein-coupled receptors. Preliminary studies on analogous benzothiophenes have demonstrated analgesic and anti-inflammatory activities in murine models, suggesting potential applications in pain management.

XLogP3

7.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

441.19737964 g/mol

Monoisotopic Mass

441.19737964 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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